3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea
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Overview
Description
3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea is a complex organic compound that features a unique combination of chromenyl, thiazolyl, carbamothioyl, and pyrrolidinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and thiazolyl intermediates, followed by their coupling with the carbamothioyl and pyrrolidinylsulfonyl groups.
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Step 1: Synthesis of Chromenyl Intermediate
Reagents: 2-hydroxyacetophenone, malonic acid, and a suitable catalyst.
Conditions: Reflux in ethanol.
Reaction: Condensation reaction to form the chromenyl intermediate.
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Step 2: Synthesis of Thiazolyl Intermediate
Reagents: 2-aminothiazole and a suitable acylating agent.
Conditions: Stirring at room temperature.
Reaction: Acylation reaction to form the thiazolyl intermediate.
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Step 3: Coupling Reaction
Reagents: Chromenyl intermediate, thiazolyl intermediate, and carbamothioyl chloride.
Conditions: Stirring in an inert atmosphere.
Reaction: Coupling reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated derivatives or substituted benzamides.
Scientific Research Applications
3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamothioyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamothioyl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S3/c29-21(15-7-9-17(10-8-15)36(31,32)28-11-3-4-12-28)26-23(34)27-24-25-19(14-35-24)18-13-16-5-1-2-6-20(16)33-22(18)30/h1-2,5-10,13-14H,3-4,11-12H2,(H2,25,26,27,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMWMZFGVADYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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